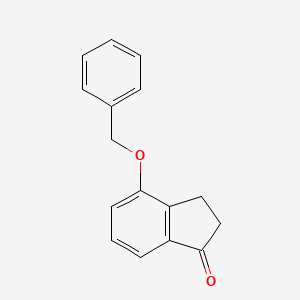

4-(benzyloxy)-2,3-dihydro-1H-inden-1-one

Descripción

4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative featuring a benzyloxy group at the 4-position of the indenone core. Indanones are bicyclic ketones with a fused benzene and cyclopentanone ring, often serving as intermediates in pharmaceutical and materials chemistry.

Propiedades

IUPAC Name |

4-phenylmethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-15-10-9-14-13(15)7-4-8-16(14)18-11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWDWAGEQXIWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545102 | |

| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86045-82-1 | |

| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.

Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2,3-dihydro-1H-inden-1-one with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalyst Selection: Choosing an efficient catalyst to facilitate the nucleophilic substitution reaction.

Reaction Optimization: Adjusting reaction parameters such as temperature, pressure, and reaction time to maximize yield.

Purification: Employing techniques like distillation, crystallization, or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(benzyloxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Formation of benzyloxy-substituted ketones or carboxylic acids.

Reduction: Formation of benzyloxy-substituted alcohols.

Substitution: Formation of various substituted indanones depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-(benzyloxy)-2,3-dihydro-1H-inden-1-one serves as a crucial building block in the synthesis of pharmaceutical compounds. It has been investigated for its potential therapeutic effects in treating various conditions, including neurological disorders and cancer.

Case Study: Neurological Disorder Treatments

Research indicates that derivatives of this compound can disrupt protein-protein interactions critical in disease pathways. For example, certain synthesized derivatives demonstrated significant activity in disrupting the c-Myc–Max protein complex, which is implicated in cancer progression . This highlights the potential of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one as a scaffold for developing novel anti-cancer agents.

Organic Synthesis

In organic chemistry, 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one is utilized as an intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations, making it valuable in constructing diverse chemical entities.

Synthesis Pathways

The synthesis typically involves:

- Starting Material Preparation : The synthesis begins with 2,3-dihydro-1H-inden-1-one.

- Benzyloxy Group Introduction : This is achieved through nucleophilic substitution using benzyl alcohol under acidic or basic conditions.

Biochemical Research

The compound plays a significant role in biochemical studies aimed at understanding enzyme interactions and metabolic pathways. Its structural features enable it to interact with various biological targets.

Antioxidant Activity

Studies suggest that 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity is critical for developing compounds that can mitigate oxidative stress-related diseases .

Material Science

In material science, 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one is explored for its potential to develop advanced materials with specific chemical properties. Its application in the formulation of polymers and coatings can enhance durability and performance.

Mecanismo De Acción

The mechanism of action of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways: It may influence various biochemical pathways, leading to its observed effects, such as antimicrobial or antioxidant activity.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The position and nature of substituents on the indenone scaffold significantly influence its properties:

Key Observations :

- Steric effects : Bulky substituents like benzyloxy may hinder crystal packing or enzyme binding compared to smaller groups (e.g., methoxy).

Structural and Crystallographic Insights

X-ray crystallography of analogs reveals conformational preferences:

Comparison :

- Benzyloxy-substituted indenones are expected to exhibit similar planarity but with increased torsional strain due to the bulky benzyl group.

Actividad Biológica

4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indanones, characterized by a bicyclic structure that includes a benzene ring fused to a cyclopentanone ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and antioxidant properties, as well as its applications in medicinal chemistry.

The molecular formula of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one is C16H16O2, with a molecular weight of approximately 252.29 g/mol. Its structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis.

Synthesis

The synthesis typically involves the introduction of the benzyloxy group through a nucleophilic substitution reaction. This reaction is performed by reacting 2,3-dihydro-1H-inden-1-one with benzyl alcohol in the presence of a catalyst, often under controlled temperature and pressure conditions.

Antimicrobial Properties

Research indicates that 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one exhibits significant antimicrobial activity. In particular, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, compounds derived from similar structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. The mechanism involves scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases where oxidative damage is a contributing factor.

The biological activity of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways leading to antimicrobial or antioxidant effects. For instance, its ability to disrupt protein-protein interactions has been noted in studies involving c-Myc–Max complexes .

Comparative Analysis

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one:

- Anticancer Activity : A study focused on spirooxindole derivatives demonstrated significant anticancer effects against various cell lines, suggesting that modifications on the indanone structure could yield potent anticancer agents .

- Antimicrobial Efficacy : Research on related benzyloxy-substituted compounds has shown effectiveness against resistant bacterial strains, indicating that structural variations can enhance antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.